molecular formula C5H13N3O B1215390 Methylnitrosamino-N,N-dimethylethylamine CAS No. 23834-30-2

Methylnitrosamino-N,N-dimethylethylamine

Cat. No.: B1215390
CAS No.: 23834-30-2
M. Wt: 131.18 g/mol
InChI Key: WDAHFRFQQRIZTK-UHFFFAOYSA-N
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Description

Methylnitrosamino-N,N-dimethylethylamine is a highly toxic organic compound and a suspected human carcinogen. It is chemically represented as N-(2-(dimethylamino)ethyl)-N-methylnitrous amide. This compound is part of the nitrosamine family, which is known for its potential carcinogenic effects .

Biochemical Analysis

Biochemical Properties

Methylnitrosamino-N,N-dimethylethylamine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolic activation of this compound. The interaction with these enzymes leads to the formation of reactive intermediates that can bind to DNA and proteins, causing mutations and other cellular damage .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce oxidative stress, leading to the activation of stress-responsive signaling pathways. Additionally, it can cause DNA damage, which triggers cellular repair mechanisms and can lead to apoptosis or uncontrolled cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation by cytochrome P450 enzymes to form reactive intermediates. These intermediates can covalently bind to DNA, forming DNA adducts that can result in mutations. The compound can also inhibit or activate various enzymes, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its potency. Long-term exposure to this compound in in vitro or in vivo studies has shown persistent DNA damage and alterations in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may cause minimal cellular damage, while at higher doses, it can lead to significant toxicity and adverse effects. High doses of this compound have been associated with increased incidence of tumors and other toxic effects in animal studies .

Metabolic Pathways

This compound is involved in metabolic pathways that include its activation by cytochrome P450 enzymes. The metabolic activation leads to the formation of reactive intermediates that can interact with DNA and proteins. These interactions can result in mutations and other cellular damage, contributing to the compound’s carcinogenic properties .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and toxicity .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interactions with biomolecules and its overall impact on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methylnitrosamino-N,N-dimethylethylamine can be synthesized through the nitrosation of secondary amines. The process typically involves the reaction of N,N-dimethylethylamine with nitrous acid under acidic conditions. The reaction is carried out at low temperatures to prevent the decomposition of the nitrosamine .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the safety and purity of the product. The compound is often produced for use in analytical method development, method validation, and quality control applications .

Chemical Reactions Analysis

Types of Reactions

Methylnitrosamino-N,N-dimethylethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various nitroso derivatives, amines, and substituted compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

Methylnitrosamino-N,N-dimethylethylamine is widely used in scientific research due to its diverse properties. Some of its applications include:

Mechanism of Action

Methylnitrosamino-N,N-dimethylethylamine exerts its effects through the formation of DNA adducts, which can lead to mutations and cancer. The compound undergoes metabolic activation to form reactive intermediates that interact with DNA, causing damage and initiating carcinogenic processes. The primary molecular targets include DNA bases, leading to the formation of mutagenic lesions .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine
  • N-Nitrosodiethylamine
  • N-Nitrosomorpholine
  • N-Nitrosopiperidine

Uniqueness

Methylnitrosamino-N,N-dimethylethylamine is unique due to its specific structure and the type of DNA adducts it forms. Compared to other nitrosamines, it has distinct metabolic pathways and reactivity, making it a valuable compound for studying specific carcinogenic mechanisms .

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O/c1-7(2)4-5-8(3)6-9/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAHFRFQQRIZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5021469
Record name Methylnitrosamino-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23834-30-2
Record name N1,N1,N2-Trimethyl-N2-nitroso-1,2-ethanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23834-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylnitrosamino-N,N-dimethylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834302
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylnitrosamino-N,N-dimethylethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5021469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl({2-[methyl(nitroso)amino]ethyl})amine
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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